N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide is a benzothiazole-based compound featuring a propanamide backbone substituted with a tosyl (p-toluenesulfonyl) group at the third carbon and dual nitrogen-bound moieties: a benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group. The benzothiazole core is a well-documented pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The pyridinylmethyl substituent may enhance solubility or target binding, while the tosyl group could influence stability and lipophilicity.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-9-11-19(12-10-17)31(28,29)15-13-22(27)26(16-18-6-4-5-14-24-18)23-25-20-7-2-3-8-21(20)30-23/h2-12,14H,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKPECPXIZXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparison
Key Observations :
- Substituent Effects: The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility relative to the dihydroisoquinoline in or the coumarin-benzimidazole in . The tosyl group increases lipophilicity, which could enhance membrane permeability but reduce solubility compared to ’s phenyl-dihydroisoquinoline.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide, and how can purity be optimized?
- Methodology :
-
Step 1 : Condensation of benzo[d]thiazol-2-amine with pyridin-2-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
-
Step 2 : Tosylation of the propanamide precursor using tosyl chloride in dichloromethane with triethylamine as a base .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
-
Yield Optimization : Adjust reaction temperature (60–80°C) and employ microwave-assisted synthesis to reduce time and side reactions .
Table 1 : Key Synthetic Parameters
Step Reagents/Conditions Yield Range Purity Check Method 1 K₂CO₃, DMF, 80°C 65–75% TLC (Rf = 0.4) 2 TsCl, Et₃N, DCM 70–85% NMR (δ 7.8 ppm, aromatic Ts)
Q. Which spectroscopic techniques are essential for confirming the structure of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify pyridine protons (δ 8.5–7.2 ppm), tosyl methyl (δ 2.4 ppm), and benzothiazole aromatic signals (δ 7.9–7.3 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 170 ppm) and tosyl sulfonyl (δ 145 ppm) groups .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1360, 1170 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at ~450 m/z, with fragmentation peaks matching the benzothiazole and pyridine moieties .
Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?
- Enzyme Inhibition :
- Kinase Assays : Test inhibition of Nek2 or Hec1 using ATPase activity assays (IC₅₀ determination) .
- COX-1/COX-2 Inhibition : Measure prostaglandin E₂ production in vitro .
- Antimicrobial Activity :
- MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide?
- Parameter Adjustments :
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions in the condensation step .
- Catalyst Use : Add catalytic iodine (1–2 mol%) to accelerate tosylation .
- Advanced Techniques :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% .
- By-Product Mitigation : Monitor intermediates via HPLC and adjust stoichiometry (e.g., 1.2:1 amine:acylating agent ratio) .
Q. What computational methods are used to predict the binding affinity of this compound with biological targets like kinases or COX enzymes?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with Nek2 (PDB: 2W5A) .
- Key Interactions : Hydrogen bonding with pyridine nitrogen and hydrophobic contacts with benzothiazole .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability over 100 ns to validate binding poses and calculate binding free energy (MM-PBSA) .
- QSAR Modeling :
- Correlate substituent effects (e.g., tosyl group) with bioactivity using Hammett constants .
Q. How should contradictory data regarding the compound's bioactivity across different studies be addressed?
- Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Confirmation : Re-analyze compound purity via X-ray crystallography to rule out isomer contamination .
- Comparative Studies :
- Test analogs (e.g., replacing tosyl with mesyl) to isolate functional group contributions .
- Meta-Analysis :
- Pool data from multiple labs and apply statistical models (e.g., ANOVA) to identify outliers .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
